Benperidol

Catalog No.
S520767
CAS No.
2062-84-2
M.F
C22H24FN3O2
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benperidol

CAS Number

2062-84-2

Product Name

Benperidol

IUPAC Name

3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one

Molecular Formula

C22H24FN3O2

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)

InChI Key

FEBOTPHFXYHVPL-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO

Synonyms

Anquil, Benperidol, Benperidol neuraxpharm, Benperidol-neuraxpharm, Benperidolneuraxpharm, Frenactil, Glianimon

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F

Description

The exact mass of the compound Benperidol is 381.1853 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170982. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butyrophenones. It belongs to the ontological category of aromatic ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Benperidol is a neuroleptic drug classified as a butyrophenone derivative, primarily indicated for the treatment of psychoses, manic episodes, and psychomotor agitation. It was discovered by Janssen Pharmaceutica in 1961 and has been marketed since 1966, predominantly in Europe. The chemical formula for Benperidol is C22H24FN3O2C_{22}H_{24}FN_{3}O_{2}, and it is known for its high potency as an antipsychotic, reportedly more effective than chlorpromazine and haloperidol in certain contexts .

Benperidol's primary mechanism of action involves blocking dopamine D2 receptors in the brain []. Dopamine is a neurotransmitter involved in various functions, and its dysregulation is implicated in schizophrenia and other mental health conditions. By blocking these receptors, benperidol helps regulate dopamine signaling and alleviate psychotic symptoms [].

Benperidol can cause various side effects, including movement disorders (tardive dyskinesia), sedation, and weight gain []. It can also interact with other medications, so careful monitoring is crucial.

The following data highlights some safety concerns:

  • Acute Toxicity: Studies suggest moderate to low acute oral toxicity in rats.
  • Long-Term Use: Chronic use can lead to tardive dyskinesia, a movement disorder characterized by involuntary muscle movements [].

Understanding Dopamine Function in the Brain

Due to its specific action on dopamine D2 receptors, benperidol can be a valuable tool in studies aiming to understand the role of dopamine in various brain functions. Researchers can use benperidol to manipulate dopamine signaling and observe the resulting effects on behavior, cognition, and other processes. This can provide insights into how dopamine dysfunction might contribute to neurological and psychiatric disorders [].

For instance, studies using benperidol have helped to elucidate the role of dopamine in reward processing, movement control, and learning and memory [, ].

Typical of butyrophenone derivatives. Its synthesis involves the alkylation of 4-(2-keto-1-benzimidazolinyl)piperidine with 4-chloro-4'-fluorobutyrophenone, yielding the final product . The compound exhibits stability under standard conditions but may participate in reactions characteristic of ketones and amines.

Benperidol acts primarily as a dopamine receptor antagonist, with a strong affinity for the D2 receptor (Ki = 0.027 nM) and moderate activity on serotonin receptors (5-HT2A, Ki = 3.75 nM). Its pharmacological profile includes antihistaminergic and alpha-adrenergic properties at higher doses, while it exhibits minimal anticholinergic effects . This unique receptor binding profile contributes to its effectiveness in treating various psychiatric conditions.

The synthesis of Benperidol can be summarized in the following steps:

  • Starting Material: 4-(2-keto-1-benzimidazolinyl)piperidine.
  • Reagent: 4-chloro-4'-fluorobutyrophenone.
  • Reaction: Alkylation reaction to produce Benperidol.

This method highlights the importance of both the piperidine ring and the butyrophenone structure in conferring the desired pharmacological properties to Benperidol .

Benperidol is primarily used in clinical settings for:

  • Treatment of schizophrenia.
  • Management of acute psychotic episodes.
  • Control of hypersexuality syndromes, particularly in sex offenders as part of parole conditions .

It has been studied for its efficacy in treating various psychiatric disorders, including dementia and anxiety disorders .

Research indicates that Benperidol interacts with several neurotransmitter systems beyond dopamine, including serotonin and histamine pathways. Its strong antagonistic effects on dopamine receptors contribute to its therapeutic efficacy but also increase the risk of extrapyramidal side effects such as rigidity and akathisia . The drug's pharmacokinetics reveal a high first-pass metabolism, with only about 1% excreted unchanged in urine, indicating significant metabolic processing upon administration .

Benperidol shares structural similarities with several other antipsychotic compounds. Here are some notable comparisons:

CompoundStructure TypePotency (relative to Chlorpromazine)Unique Features
HaloperidolButyrophenone60%Widely used; lower potency than Benperidol
TimiperoneButyrophenoneNot directly comparableContains thiourea group instead of urea
PimozideDiphenylbutylpiperidineNot directly comparableUsed primarily for Tourette syndrome
DroperidolButyrophenoneNot directly comparableContains tetrahydropyridine ring
OxiperomideButyrophenoneNot directly comparableSimilar pharmacological effects

Benperidol stands out due to its exceptional potency among typical antipsychotics available in Europe, making it a valuable option for treatment-resistant cases of schizophrenia .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

381.18525518 g/mol

Monoisotopic Mass

381.18525518 g/mol

Heavy Atom Count

28

LogP

3.91 (LogP)

Appearance

Solid powder

Melting Point

170.9 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

97O6X78C53

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (96.97%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Dopamine Antagonists

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AD - Butyrophenone derivatives
N05AD07 - Benperidol

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

2062-84-2
983-42-6
74298-73-0

Wikipedia

Benperidol

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Eisenstein SA, Antenor-Dorsey JA, Gredysa DM, Koller JM, Bihun EC, Ranck SA, Arbeláez AM, Klein S, Perlmutter JS, Moerlein SM, Black KJ, Hershey T. A comparison of D2 receptor specific binding in obese and normal-weight individuals using PET with (N-[(11)C]methyl)benperidol. Synapse. 2013 Nov;67(11):748-56. doi: 10.1002/syn.21680. PubMed PMID: 23650017; PubMed Central PMCID: PMC3778147.
2: Eisenstein SA, Koller JM, Piccirillo M, Kim A, Antenor-Dorsey JA, Videen TO, Snyder AZ, Karimi M, Moerlein SM, Black KJ, Perlmutter JS, Hershey T. Characterization of extrastriatal D2 in vivo specific binding of [¹⁸F](N-methyl)benperidol using PET. Synapse. 2012 Sep;66(9):770-80. doi: 10.1002/syn.21566. PubMed PMID: 22535514; PubMed Central PMCID: PMC3389593.
3: Antenor-Dorsey JA, Markham J, Moerlein SM, Videen TO, Perlmutter JS. Validation of the reference tissue model for estimation of dopaminergic D2-like receptor binding with [18F](N-methyl)benperidol in humans. Nucl Med Biol. 2008 Apr;35(3):335-41. doi: 10.1016/j.nucmedbio.2007.12.004. PubMed PMID: 18355689; PubMed Central PMCID: PMC2390782.
4: Antenor-Dorsey JA, Laforest R, Moerlein SM, Videen TO, Perlmutter JS. Radiation dosimetry of N-([11C]methyl)benperidol as determined by whole-body PET imaging of primates. Eur J Nucl Med Mol Imaging. 2008 Apr;35(4):771-8. Erratum in: Eur J Nucl Med Mol Imaging. 2013 May;40(5):795-6. Dosage error in published abstract; MEDLINE/PubMed abstract corrected. PubMed PMID: 18071701; PubMed Central PMCID: PMC3017464.
5: Leucht S, Hartung B. Benperidol for schizophrenia. Cochrane Database Syst Rev. 2005 Apr 18;(2):CD003083. Review. PubMed PMID: 15846648.
6: Leucht S, Hartung B. Benperidol for schizophrenia. Cochrane Database Syst Rev. 2002;(1):CD003083. Review. Update in: Cochrane Database Syst Rev. 2005;(2):CD003083. PubMed PMID: 11869652.
7: Schönfeldt-Lecuona C, Juengling FD, Connemann BJ, Reske SN, Spitzer M, Kassubek J. Complete dopamine D2 receptor occupancy without extrapyramidal side effects under benperidol. J Clin Psychopharmacol. 2004 Feb;24(1):97-8. PubMed PMID: 14709957.
8: Nikolaus S, Larisch R, Beu M, Hamacher K, Forutan F, Vosberg H, Müller HW. In vivo measurement of D2 receptor density and affinity for 18F-(3-N-methyl)benperidol in the rat striatum with a PET system for small laboratory animals. J Nucl Med. 2003 Apr;44(4):618-24. PubMed PMID: 12679408.
9: Nikolaus S, Larisch R, Beu M, Vosberg H, Müller-Gärtner HW. Imaging of striatal dopamine D(2) receptors with a PET system for small laboratory animals in comparison with storage phosphor autoradiography: a validation study with (18)F-(N-methyl)benperidol. J Nucl Med. 2001 Nov;42(11):1691-6. PubMed PMID: 11696641.
10: Eisenstein SA, Bischoff AN, Gredysa DM, Antenor-Dorsey JA, Koller JM, Al-Lozi A, Pepino MY, Klein S, Perlmutter JS, Moerlein SM, Black KJ, Hershey T. Emotional Eating Phenotype is Associated with Central Dopamine D2 Receptor Binding Independent of Body Mass Index. Sci Rep. 2015 Jun 12;5:11283. doi: 10.1038/srep11283. PubMed PMID: 26066863; PubMed Central PMCID: PMC4464302.
11: Moerlein SM, Perlmutter JS, Markham J, Welch MJ. In vivo kinetics of [18F](N-methyl)benperidol: a novel PET tracer for assessment of dopaminergic D2-like receptor binding. J Cereb Blood Flow Metab. 1997 Aug;17(8):833-45. PubMed PMID: 9290581.
12: Kreuzer P, Landgrebe M, Wittmann M, Schecklmann M, Poeppl TB, Hajak G, Langguth B. Hypothermia associated with antipsychotic drug use: a clinical case series and review of current literature. J Clin Pharmacol. 2012 Jul;52(7):1090-7. doi: 10.1177/0091270011409233. Review. PubMed PMID: 21956608.
13: Moerlein SM, Perlmutter JS, Cutler PD, Welch MJ. Radiation dosimetry of [18F] (N-methyl)benperidol as determined by whole-body PET imaging of primates. Nucl Med Biol. 1997 May;24(4):311-8. PubMed PMID: 9257329.
14: Bender A, Scheiber J, Glick M, Davies JW, Azzaoui K, Hamon J, Urban L, Whitebread S, Jenkins JL. Analysis of pharmacology data and the prediction of adverse drug reactions and off-target effects from chemical structure. ChemMedChem. 2007 Jun;2(6):861-73. PubMed PMID: 17477341.
15: Biryol I, Ozkan SA. Voltammetric determination of droperidol and benperidol. J Pharm Biomed Anal. 1997 Jul;15(11):1695-701. PubMed PMID: 9260665.

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